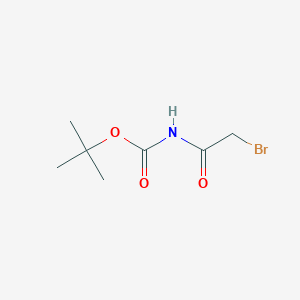

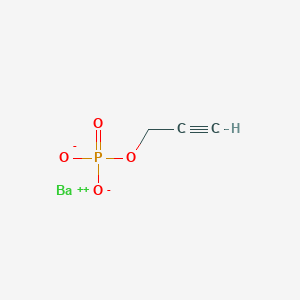

Barium(2+);prop-2-ynyl phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Barium(2+);prop-2-ynyl phosphate is a compound with the CAS Number: 118020-38-5 . It has a molecular weight of 271.36 and is typically stored at room temperature . The compound is in the form of a powder .

Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Barium, in general, is a silvery-white metal that takes on a silver-yellow color when exposed to air . Barium compounds such as barium sulfate and barium carbonate are often found in nature as underground ore deposits .

科学的研究の応用

Synthesis and Chemical Properties

Barium phosphate nano-powders have been synthesized through a simple precipitation route, demonstrating their application in the facile synthesis of 1-amidoalkyl-2-naphthol derivatives, highlighting the compound's utility in multi-component reactions (Hadi Taghrir, M. Ghashang, Mohammad Najafi Biregan, 2016). Additionally, the investigation into the synthesis of reduced vanadium phosphate led to the discovery of new forms of barium vanadium (III) pyrophosphate, showcasing the structural diversity and potential for high-temperature applications (S. Hwu, R. I. Carroll, D. Serra, 1994).

Luminescence and X-ray Storage

Barium orthophosphate doped with trivalent rare earth ions has been identified as an efficient X-ray storage phosphor, indicating its potential in imaging technologies (W. Schipper, J. Hamelink, G. Blasse, 1994). Furthermore, the influence of Al3+ ions on the luminescence efficiency of Eu3+ ions in barium boro-phosphate glasses reveals insights into material design for enhanced optical properties (T. Kalpana, M. Brik, V. Sudarsan, P. Naresh, V. Kumar, I. Kityk, N. Veeraiah, 2015).

Structural and Phase Analysis

The chemistry of phosphates of barium and tetravalent cations has been extensively reviewed, covering phase transitions, solid solutions, and practical applications, offering a comprehensive understanding of barium phosphate chemistry (K. Popa, D. Bregiroux, R. Konings, T. Gouder, A. Popa, T. Geisler, P. Raison, 2007). Additionally, a study on the alkaline earth phosphates emphasizes the comparison of phase relationships, chemistry, structure, and properties among the phosphates of strontium and barium, highlighting their significance across various scientific fields (Richard W. Mooney, M. A. Aia, 1961).

Environmental and Sorption Applications

Research on increasing phosphate sorption on barium slag by adding phosphogypsum introduces a novel approach for non-hazardous treatment and efficient removal of phosphate, demonstrating the environmental applications of barium phosphate derivatives (Tengfei Guo, Hannian Gu, Shicheng Ma, Ning Wang, 2020).

Safety and Hazards

特性

IUPAC Name |

barium(2+);prop-2-ynyl phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O4P.Ba/c1-2-3-7-8(4,5)6;/h1H,3H2,(H2,4,5,6);/q;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKESRCHZVSZBEE-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOP(=O)([O-])[O-].[Ba+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BaO4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2589293.png)

![2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one](/img/structure/B2589295.png)

![(1R,5S)-N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2589296.png)

![1-(3,4-dimethylphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2589302.png)

![3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfanylbenzamide](/img/structure/B2589312.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide](/img/structure/B2589313.png)